(4-Phenylphenyl) hydrogen sulfate
Overview
Description
“(4-Phenylphenyl) hydrogen sulfate” is a chemical compound with the formula C12H10O4S . It has a molecular weight of 250.27 g/mol and an exact mass of 250.02997997 g/mol . It contains a total of 28 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, and 1 sulfuric (thio-/dithio-) acid .
Molecular Structure Analysis
The molecular structure of “(4-Phenylphenyl) hydrogen sulfate” includes a sulfuric acid group conjugated to a phenyl group . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3, a topological polar surface area of 72, a heavy atom count of 17, and a complexity of 319 .
Physical And Chemical Properties Analysis
“(4-Phenylphenyl) hydrogen sulfate” has a molecular weight of 250.27 g/mol and an exact mass of 250.02997997 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3, a topological polar surface area of 72, a heavy atom count of 17, and a complexity of 319 .
Scientific Research Applications
Sulfate Determination and Analysis
A novel reagent, Tin(II)-Strong Phosphoric Acid, has been developed to simplify and enhance the determination of sulfates by converting them to hydrogen sulfide, which can then be measured iodometrically. This method has shown satisfactory results across various sulfate samples and offers the advantage of direct treatment of solid samples within the reaction vessel, potentially including applications involving (4-Phenylphenyl) hydrogen sulfate (Kiba, Takagi, Yoshimura, & Kishi, 1955).
Fermentative Hydrogen Production
Research has explored the impact of sulfate concentrations on fermentative hydrogen production using anaerobic mixed microflora. It was found that increased sulfate levels can inhibit hydrogen production by altering microbial metabolic pathways, although this inhibition can be mitigated under certain conditions, suggesting potential implications for (4-Phenylphenyl) hydrogen sulfate in similar microbial processes (Lin & Chen, 2006).
Biological Sulfate Reduction
Biological sulfate reduction, which transforms sulfate to hydrogen sulfide, plays a significant role in the treatment of sulfate-rich wastewaters. This process, potentially relevant to (4-Phenylphenyl) hydrogen sulfate, is critical for removing heavy metals from wastewater through the formation of metal sulfides, which are more stable than metal hydroxides (Liamleam & Annachhatre, 2007).
Catalytic Applications
N-Sulfonic acid poly(4-vinylpyridinum) hydrogen sulfate has been identified as a novel and efficient solid acid catalyst for various chemical reactions, including acetylation under solvent-free conditions and the synthesis of xanthene derivatives. These findings highlight the potential catalytic roles of (4-Phenylphenyl) hydrogen sulfate in similar chemical transformations (Khaligh & Ghasemabadi, 2014; Khaligh & Shirini, 2015).
Sulfur Chemistry and Environmental Implications
Understanding the chemistry of sulfur compounds, including hydrogen sulfates, is crucial for environmental studies, particularly in atmospheric research and the global sulfur cycle. Insights into the oxidation of hydrogen sulfide to sulfate, a key reaction in the sulfur cycle, are essential for environmental management and pollution control strategies (Friedrich, Rother, Bardischewsky, Quentmeier, & Fischer, 2001).
properties
IUPAC Name |
(4-phenylphenyl) hydrogen sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATOIOIIXORRLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166953 | |
Record name | (1,1'-Biphenyl)-4-ol, 4-(hydrogen sulfate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16063-85-7 | |
Record name | (1,1'-Biphenyl)-4-ol, 4-(hydrogen sulfate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-4-ol, 4-(hydrogen sulfate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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